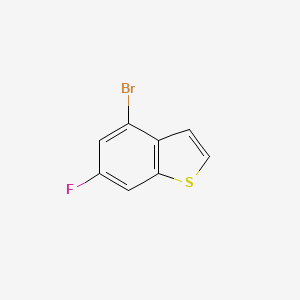

4-Bromo-6-fluoro-1-benzothiophene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

826995-67-9 |

|---|---|

Molecular Formula |

C8H4BrFS |

Molecular Weight |

231.09 g/mol |

IUPAC Name |

4-bromo-6-fluoro-1-benzothiophene |

InChI |

InChI=1S/C8H4BrFS/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4H |

InChI Key |

UCWCAIRIHGTIIL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC2=C1C(=CC(=C2)F)Br |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 4 Bromo 6 Fluoro 1 Benzothiophene and Its Elaborated Derivatives

Regioselective and Stereoselective Synthesis of the 1-Benzothiophene Core with Halogenation

The construction of the 1-benzothiophene skeleton and the concurrent or subsequent introduction of halogen atoms demand a high degree of control over reaction conditions and precursor design.

Thiophene (B33073) Ring Formation via Cyclization Reactions

The formation of the thiophene ring fused to a benzene (B151609) ring is commonly achieved through various cyclization strategies. Electrophilic cyclization of o-alkynyl thioanisoles is a prominent method for creating the benzothiophene (B83047) core. nih.gov This approach has been successfully employed using a range of electrophiles, including iodine (I₂), N-iodosuccinimide (NIS), bromine (Br₂), and N-bromosuccinimide (NBS), which can also serve to introduce halogen atoms into the resulting benzothiophene structure. nih.govacs.org

Another powerful strategy involves the intramolecular cyclization of aryl sulfides. chemicalbook.com For instance, the palladium-catalyzed coupling of terminal acetylenes with o-iodothioanisole, followed by electrophilic cyclization, yields 2,3-disubstituted benzo[b]thiophenes in excellent yields. acs.org Furthermore, visible-light-promoted cyclization of disulfides and alkynes presents a modern and greener alternative for constructing the benzothiophene framework. rsc.org

The choice of cyclization strategy often depends on the desired substitution pattern of the final product. For example, the reaction of o-silylaryl triflates with alkynyl sulfides in the presence of a fluoride (B91410) source like cesium fluoride (CsF) provides a one-step synthesis of substituted benzo[b]thiophenes via an aryne intermediate. chemistryviews.orgnih.gov

Targeted Introduction of Bromine at C-4 and Fluorine at C-6

The precise placement of halogen substituents on the benzothiophene ring is critical for its application. The introduction of bromine at the C-4 position and fluorine at the C-6 position requires carefully designed synthetic routes.

Direct bromination of the benzothiophene core can be challenging due to the inherent reactivity of the thiophene ring, which typically favors electrophilic substitution at the C-2 or C-3 positions. chemicalbook.com Therefore, regioselective bromination often necessitates the use of specific precursors or directing groups. For instance, a method for the synthesis of 4-bromobenzo[b]thiophene (B1340190) involves the reaction of benzothiophene with sodium bromide and hydrogen peroxide in the presence of a catalyst. chemicalbook.com

The introduction of fluorine can be achieved through various methods, including nucleophilic fluorination or the use of electrophilic fluorinating agents. For instance, Selectfluor has been used for the regioselective fluorination of certain heterocyclic systems, where the position of fluorination is dictated by the electronic properties of the substrate. mdpi.com While direct C-6 fluorination of a pre-formed 4-bromobenzothiophene is a conceivable route, the synthesis often relies on starting with a fluorinated benzene derivative and constructing the thiophene ring subsequently.

Precursor Design and Advanced Functionalization Strategies

The design of the starting materials is paramount for the successful synthesis of 4-bromo-6-fluoro-1-benzothiophene. A common strategy involves starting with a appropriately substituted benzene derivative. For example, a precursor such as 3-bromo-5-fluorothiophenol can be envisioned as a key starting material.

Advanced functionalization strategies allow for the late-stage introduction of substituents. For instance, metal-free C3 C–H arylation and alkylation of benzothiophene S-oxides provide a regioselective method for functionalization. nih.gov This approach utilizes an interrupted Pummerer reaction mechanism to deliver the coupling partner specifically to the C-3 position. nih.gov Such methods, while not directly installing the C-4 bromine or C-6 fluorine, highlight the sophisticated techniques available for modifying the benzothiophene scaffold.

Catalyst-Mediated Approaches for Precision Synthesis

Catalysis, particularly by transition metals, plays a pivotal role in the efficient and selective synthesis of benzothiophene derivatives.

Transition Metal Catalysis (e.g., Palladium-Catalyzed Cyclization, Nickel-Catalyzed Cross-Coupling)

Palladium catalysts are extensively used in the synthesis of benzothiophenes. researchgate.net Palladium-catalyzed reactions, such as the coupling of o-iodothioanisole with terminal acetylenes followed by electrophilic cyclization, are highly effective. acs.org Palladium(II)-catalyzed synthesis of dibenzothiophene (B1670422) derivatives has also been achieved through the cleavage of both carbon–sulfur and carbon–hydrogen bonds, offering a route that does not require an external stoichiometric oxidant. nih.gov Furthermore, palladium-catalyzed oxidative C-H functionalization and intramolecular arylthiolation provide a versatile route to multisubstituted benzo[b]thiophenes. nih.gov

Nickel catalysts have emerged as powerful tools for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net Nickel-catalyzed cross-coupling reactions of benzylic ethers and esters have been developed, with the reactivity being influenced by the coordination of the arene substituent to the nickel catalyst. acs.orgcapes.gov.br Arenes with low aromatic stabilization energies, such as benzothiophene, serve as effective ligands and exhibit high reactivity. acs.org These stereospecific nickel-catalyzed reactions have been applied in the synthesis of enantioenriched molecules. nih.gov The use of nickel catalysis for C-S bond formation has also been explored computationally, providing insights into the reaction mechanisms. rsc.org

Table 1: Examples of Transition Metal-Catalyzed Reactions in Benzothiophene Synthesis

| Catalyst System | Reaction Type | Starting Materials | Product Type | Reference |

| Palladium/Copper | Coupling and Electrophilic Cyclization | o-iodothioanisole, terminal acetylenes | 2,3-Disubstituted benzo[b]thiophenes | acs.org |

| PdI₂/KI | Oxidative Cyclization/Alkoxycarbonylation | 2-(Methylthio)phenylacetylenes, CO, alcohol | Benzothiophene-3-carboxylic esters | nih.govdocumentsdelivered.com |

| Pd(OAc)₂ | C-H/C-S Bond Cleavage | 2-(Arylthio)biaryls | Dibenzothiophenes | nih.gov |

| Nickel/Ligand | Cross-Coupling | Benzylic ethers/esters, Grignard reagents | Enantioenriched alkylated arenes | acs.orgcapes.gov.br |

| Copper/Palladium | Domino C-S/C-C Coupling | o-(gem-Dibromoethenyl)thiophenol | 2-Substituted benzothiophenes | rsc.org |

Ligand Design and Optimization for Enhanced Selectivity and Yield

The choice of ligand in transition metal-catalyzed reactions is crucial for controlling selectivity and achieving high yields. In nickel-catalyzed cross-coupling reactions, for example, the use of different ligands can lead to different stereochemical outcomes. capes.gov.br For Kumada coupling reactions involving methylmagnesium iodide, ligands such as rac-BINAP or DPEphos provide high yield and stereospecificity. capes.gov.br For other Grignard reagents, Ni(dppe)Cl₂ is often the catalyst of choice. capes.gov.br

In palladium-catalyzed reactions, the addition of a carboxylic acid ligand, such as 2,6-Me₂C₆H₃CO₂H, has been shown to improve the yield of dibenzothiophene synthesis. nih.gov The design of novel ligands is an active area of research aimed at developing more efficient and selective catalytic systems for the synthesis of complex molecules like this compound. The development of selective estrogen receptor covalent antagonists based on the benzothiophene scaffold highlights the importance of ligand-like interactions in biological systems as well. nih.govnih.gov

Metal-Free Synthetic Protocols and Mechanistic Studies

In a move towards more sustainable chemical practices, significant efforts have been directed at developing metal-free synthetic routes for benzothiophene derivatives. frontiersin.org These methods circumvent the use of often toxic and expensive transition metal catalysts, thereby reducing environmental impact and simplifying purification processes. frontiersin.org

One notable metal-free approach involves the acylation of benzothiophenes using in situ generated acyl trifluoroacetates. beilstein-journals.orgnih.gov This reaction, mediated by trifluoroacetic anhydride (B1165640) and phosphoric acid, proceeds under solvent-free conditions at room temperature, offering an environmentally benign pathway to various acyl benzothiophenes. beilstein-journals.orgnih.gov A proposed mechanism suggests that phosphoric acid acts as a covalent catalyst, facilitating the generation of an acyl bis(trifluoroacetyl)phosphate intermediate which then acylates the benzothiophene ring. beilstein-journals.org

Another innovative metal-free strategy is the one-pot annulation of benzothiophene S-oxides with styrenes. researchgate.net This process, which proceeds via an interrupted Pummerer reaction, a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement, and a subsequent cyclization sequence, provides direct access to a range of substituted benzothiophenes. researchgate.net The unique reactivity of sulfoxides is also exploited in a transition-metal-free synthesis of C3-arylated benzofurans from benzothiophene S-oxides and phenols, showcasing the versatility of this intermediate. acs.org

Mechanistic studies have been crucial in understanding and optimizing these metal-free reactions. For instance, in the acylation reaction, it has been observed that the C-3 position of the benzothiophene ring is generally more reactive than the C-2 position, leading to the preferential formation of the 3-acyl derivative. beilstein-journals.org

Table 1: Examples of Metal-Free Synthetic Protocols for Benzothiophene Derivatives

| Reaction Type | Reagents | Key Features | Ref. |

| Acylation | Carboxylic acids, trifluoroacetic anhydride, phosphoric acid | Solvent-free, room temperature, environmentally benign. | beilstein-journals.orgnih.gov |

| Annulation | Benzothiophene S-oxides, styrenes | One-pot, interrupted Pummerer reaction, access to diverse derivatives. | researchgate.net |

| Arylation | Benzothiophene S-oxides, phenols | Transition-metal-free, C3-arylation of benzofurans. | acs.org |

Modern Synthetic Techniques

The quest for enhanced reaction efficiency, reduced reaction times, and increased product yields has led to the adoption of modern synthetic technologies in the preparation of this compound and its analogs.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. nih.gov The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields compared to conventional heating methods. nih.govmanipal.edufrontiersin.org This technique has been successfully employed in the synthesis of various heterocyclic compounds, including benzothiophene derivatives. manipal.edunih.gov For instance, the synthesis of benzothieno[3,2-e] beilstein-journals.orgnih.govuniroma1.ittriazolo[4,3-c]pyrimidines was found to be significantly more efficient under microwave irradiation compared to classical heating. manipal.edu The advantages of using microwave assistance include not only accelerated reaction rates but also, in many cases, higher product purity and the ability to conduct reactions in a more environmentally friendly manner by reducing solvent usage. nih.govarkat-usa.org

Flow chemistry, or continuous processing, offers a paradigm shift from traditional batch production methods. In a flow system, reactants are continuously pumped through a reactor where the reaction occurs, and the product is collected at the outlet. This technology provides several advantages, including precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and safety. While specific examples for the synthesis of this compound using flow chemistry are not yet widely reported, the principles of continuous processing are being applied to create greener and more efficient chemical processes in general. uniroma1.it For example, the preparation of carbamates has been demonstrated in a continuous-flow apparatus, highlighting the potential for waste reduction and avoidance of toxic reagents. uniroma1.it

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product that incorporates substantial portions of all the starting materials. researchgate.net This approach is particularly valuable for generating libraries of structurally diverse compounds for drug discovery and materials science research. One-pot, three-component reactions have been utilized for the synthesis of various chromene derivatives, which share structural similarities with the benzothiophene core. researchgate.net The application of MCRs to the synthesis of this compound derivatives holds significant promise for the rapid generation of novel and complex molecules with potential biological or material applications.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to minimize the environmental impact of chemical processes. uniroma1.itnih.gov This includes the use of less hazardous materials, the reduction of waste, and the development of more energy-efficient reactions.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. uniroma1.itrsc.org Solvent-free reactions, where the reactants themselves act as the reaction medium, are an ideal solution. nih.govrsc.org Mechanochemical approaches, where mechanical force is used to induce a reaction, also offer a solvent-free alternative. rsc.org

Water is an attractive solvent for chemical reactions due to its non-toxic, non-flammable, and abundant nature. The development of water-mediated reactions is a significant goal in green chemistry. While challenges such as the low solubility of many organic compounds in water exist, the use of catalysts and co-solvents can often overcome these limitations. The synthesis of substituted chromenes, for instance, has been successfully carried out in water using a green catalyst. researchgate.net The exploration of solvent-free and water-mediated conditions for the synthesis of this compound represents a crucial step towards more sustainable manufacturing processes.

Atom-Economy and Waste Minimization Strategies

In the pursuit of sustainable chemical manufacturing, atom economy and waste minimization are paramount considerations. The design of synthetic pathways that maximize the incorporation of starting materials into the final product while reducing the generation of byproducts is a central goal of green chemistry. researchgate.net For the synthesis of complex molecules like this compound, these principles can be applied at various stages of the process.

One key strategy involves the use of catalytic, atom-economic reactions. For instance, gold-catalyzed carbothiolation presents an atom-economic approach to synthesizing 2,3-disubstituted benzothiophenes. organic-chemistry.org Similarly, iodine-catalyzed cascade reactions of substituted thiophenols with alkynes under metal- and solvent-free conditions offer an efficient and green route to benzothiophene derivatives. organic-chemistry.org These methods avoid the use of stoichiometric reagents that would otherwise contribute to the waste stream.

The choice of solvent and reaction medium also plays a critical role in waste minimization. The development of electrochemical reductive amination protocols using a recoverable acetonitrile-water azeotrope highlights a move towards minimizing solvent waste, which is a major contributor to the environmental impact of chemical processes. rsc.org Such strategies, which simplify product isolation and allow for solvent recycling, are highly desirable. rsc.org Furthermore, designing reaction paths with waste closed-cycles is a theoretical approach to achieving zero waste emission in the production of multiple products. researchgate.net

Methodologies for synthesizing benzothiophene derivatives that focus on waste reduction include:

Catalyst-free synthesis : A highly efficient synthesis of 2-substituted benzo[b]thiophenes from o-halovinylbenzenes and potassium sulfide (B99878) proceeds without a transition-metal catalyst. organic-chemistry.org

One-pot reactions : The synthesis of heteroaryl amines from heteroarenes can be achieved in a single vessel, which can reduce waste from intermediate purification steps. organic-chemistry.org

Recyclable Catalytic Systems

The use of recyclable catalysts is a cornerstone of sustainable synthesis, offering both economic and environmental benefits. In the context of benzothiophene synthesis, various catalytic systems have been developed that show potential for recovery and reuse.

Palladium-based catalysts are widely used for the synthesis of benzothiophene derivatives. For example, a PdI2/KI catalytic system is effective for the synthesis of benzothiophene-3-carboxylic esters. acs.org While the recyclability of this specific system is not detailed, palladium catalysts, in general, are often targeted for recovery due to the high cost of the metal.

Copper-catalyzed reactions also feature prominently in benzothiophene synthesis. Copper(I) iodide (CuI) with a ligand like 1,10-phenanthroline (B135089) can be used to produce benzo[b]thiophenes. organic-chemistry.org The development of robust and recoverable copper catalysts is an active area of research.

In related heterocyclic synthesis, the concept of catalyst recycling is being put into practice. For instance, in some processes, bromine catalysts used in oxidative cyclization can be recovered through distillation. This principle could be applicable to the synthesis of brominated benzothiophenes.

Elucidation of Chemical Reactivity and Transformation Pathways of 4 Bromo 6 Fluoro 1 Benzothiophene

Advanced Cross-Coupling Reactions at the C-4 Bromine Center

The bromine atom at the C-4 position of 4-bromo-6-fluoro-1-benzothiophene is amenable to a range of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

The Suzuki-Miyaura coupling is a widely utilized method for the formation of C-C bonds, involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov In the context of this compound, the C-4 bromine can be selectively coupled with various aryl or alkyl boronic acids or their esters to introduce new substituents at this position. nih.gov The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base. The choice of ligand and base can significantly influence the reaction efficiency and substrate scope.

While specific literature on the Suzuki-Miyaura coupling of this compound is not extensively documented, analogous reactions on similar brominated thiophene (B33073) derivatives provide insight into the expected reactivity and conditions. For instance, the coupling of bromothiophenes with arylboronic acids has been successfully achieved using various palladium catalysts and bases. mdpi.comresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Aromatic Compounds

| Entry | Bromo-Aromatic Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

| 1 | 3-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 95 |

| 2 | 2-Bromobenzothiophene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 88 |

| 3 | 4-Bromoanisole | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ | Et₃N | Water (micellar) | 91 |

Other important palladium-catalyzed cross-coupling reactions for C-C bond formation at the C-4 position include the Sonogashira, Heck, and Stille reactions.

The Sonogashira reaction allows for the coupling of terminal alkynes with aryl halides, providing a direct route to alkynylated benzothiophenes. rsc.orgorgsyn.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. soton.ac.uk The reaction of this compound with various terminal alkynes would be expected to proceed under these conditions. researchgate.netresearchgate.net

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. acs.orgresearchgate.netnih.gov This reaction offers a means to introduce vinyl groups or more complex unsaturated moieties at the C-4 position of the benzothiophene (B83047) core. The reaction is typically carried out in the presence of a palladium catalyst and a base.

The Stille reaction utilizes organostannanes as coupling partners for aryl halides. acs.org While effective, the toxicity of organotin compounds is a significant drawback. mdpi.com This reaction has a broad substrate scope and is tolerant of many functional groups.

Table 2: Overview of C-C Bond Forming Reactions on Bromo-Aromatic Substrates

| Reaction | Coupling Partner | Typical Catalyst System | Key Features |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | Forms C(sp²)-C(sp) bonds |

| Heck | Alkene | Pd catalyst, Base | Forms C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds with alkenes |

| Stille | Organostannane | Pd catalyst | Broad substrate scope, but toxic reagents |

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling aryl halides with amines in the presence of a palladium catalyst. nih.govrsc.org This reaction is highly versatile and can be used to introduce a wide range of primary and secondary amines at the C-4 position of this compound. researchgate.netrsc.orgresearchgate.netjchps.com The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields and accommodating a broad scope of amine coupling partners. researchgate.net

While direct examples on this compound are scarce, studies on other brominated heterocycles demonstrate the feasibility of this transformation. For instance, the amination of bromothiophenes has been reported using various palladium/phosphine systems. researchgate.net

Table 3: Representative Catalyst Systems for Buchwald-Hartwig Amination

| Entry | Amine | Palladium Precursor | Ligand | Base | Solvent |

| 1 | Aniline | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane |

| 2 | Morpholine | Pd(OAc)₂ | BINAP | NaOtBu | Toluene |

| 3 | Indole | [Pd(allyl)Cl]₂ | t-BuXPhos | K₃PO₄ | Toluene |

Nucleophilic Aromatic Substitution (SNAr) at the C-6 Fluorine Center

The fluorine atom at the C-6 position of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the benzothiophene ring system. This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles. mdpi.comresearchgate.net

The SNAr reaction on fluorinated aromatic compounds generally proceeds through a two-step addition-elimination mechanism. researchgate.net In the first step, the nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The electron-withdrawing benzothiophene ring helps to stabilize this intermediate. In the second, typically rate-determining step, the fluoride ion is eliminated to restore the aromaticity of the ring.

The rate of SNAr reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic properties of the aromatic ring. For fluorinated benzothiophenes, the presence of additional electron-withdrawing groups on the ring would be expected to enhance the rate of substitution. In the case of this compound, the bromo substituent at the C-4 position can also influence the reactivity at the C-6 position through its electronic effects.

A wide range of nucleophiles can be employed in SNAr reactions with fluorinated benzothiophenes. These include oxygen nucleophiles (e.g., alkoxides, phenoxides), nitrogen nucleophiles (e.g., amines, azides), and sulfur nucleophiles (e.g., thiolates).

The success of the reaction depends on the nucleophilicity of the attacking species and the stability of the resulting product. Highly reactive nucleophiles will generally lead to faster reactions and higher yields. However, side reactions can occur, particularly with ambident nucleophiles or under harsh reaction conditions.

Table 4: Examples of Nucleophiles in SNAr Reactions with Fluoroarenes

| Nucleophile Type | Example Nucleophile | Product Type |

| Oxygen | Sodium Methoxide | Methoxy-substituted arene |

| Nitrogen | Piperidine | Piperidinyl-substituted arene |

| Sulfur | Sodium Thiophenolate | Phenylthio-substituted arene |

| Carbon | Malononitrile anion | Dicyanomethyl-substituted arene |

Electrophilic Aromatic Substitution (EAS) on the Benzothiophene Ring System

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. wikipedia.org In the case of this compound, the regioselectivity of EAS is influenced by the directing effects of the halogen substituents and the inherent reactivity of the benzothiophene ring.

Halogens are generally considered deactivating groups in EAS reactions due to their electron-withdrawing inductive effect (-I). wikipedia.orglibretexts.org However, they are also ortho-, para-directors because of their ability to donate electron density through resonance (+M effect), which stabilizes the arenium ion intermediate. libretexts.orgpressbooks.pubyoutube.com In this compound, both the bromine and fluorine atoms will direct incoming electrophiles to their respective ortho and para positions.

The fluorine atom at the 6-position will direct incoming electrophiles to the 5- and 7-positions. The bromine atom at the 4-position will direct to the 3- and 5-positions. The benzothiophene ring system itself is generally more reactive towards electrophilic attack at the 3-position, and to a lesser extent, the 2-position. nih.gov The interplay of these directing effects can lead to a mixture of products, with the major product depending on the specific reaction conditions and the nature of the electrophile.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |

| Bromine (Br) | -I (withdrawing) | +M (donating) | Deactivating | Ortho, Para |

| Fluorine (F) | -I (withdrawing) | +M (donating) | Deactivating | Ortho, Para |

Standard electrophilic aromatic substitution reactions such as nitration, sulfonation, and acylation can be performed on the this compound core. wikipedia.orglumenlearning.commasterorganicchemistry.com

Nitration: This reaction is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. lumenlearning.com The substitution pattern will be guided by the directing effects of the existing halogens.

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. lumenlearning.com

Acylation: Friedel-Crafts acylation, using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride, can introduce an acyl group. wikipedia.orgyoutube.com The regioselectivity will again be determined by the combined directing effects of the substituents.

Functional Group Interconversions and Derivatization Strategies

The benzothiophene core can undergo selective reduction and oxidation reactions. The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone using oxidizing agents like hydrogen peroxide or peroxy acids. chempedia.info These oxidized derivatives can exhibit different chemical reactivity and biological activity. For instance, oxidation of the sulfur in a related benzothiadiazine system has been reported. a2bchem.com

Reduction of the benzothiophene ring is less common but can be achieved under specific catalytic hydrogenation conditions, which may also lead to the reduction of other functional groups if not performed selectively.

The introduction of carboxylic acid and ester functionalities is a valuable transformation for creating derivatives with potential pharmaceutical applications. One common strategy involves the lithiation of the benzothiophene ring followed by quenching with carbon dioxide to yield a carboxylic acid. This can then be converted to an ester through standard esterification methods. For example, related bromo-benzothiophene carboxylic acids have been synthesized and are commercially available. eontrading.ukfrontierspecialtychemicals.comnih.govpharmaffiliates.com

| Transformation | Reagents and Conditions | Product |

| Carboxylation | 1. n-BuLi or other strong base2. CO₂ | This compound-x-carboxylic acid |

| Esterification | Carboxylic acid, alcohol, acid catalyst | This compound-x-carboxylate |

Rearrangement Reactions and Ring Expansion/Contraction Studies of this compound

Detailed research findings on the rearrangement reactions and ring expansion or contraction pathways specifically for the chemical compound this compound are not extensively available in the reviewed scientific literature. The study of such transformations often requires specific reaction conditions, such as thermal, photochemical, or catalytic activation, to induce skeletal reorganization of the benzothiophene core.

While the broader field of heterocyclic chemistry includes various examples of rearrangement and ring-size alteration reactions, specific studies detailing these transformations for this compound have not been prominently reported. The inherent stability of the aromatic benzothiophene ring system generally requires energetic conditions to undergo such changes. The influence of the bromo and fluoro substituents on the benzene (B151609) ring would also play a significant role in the feasibility and outcome of any potential rearrangement, adding a layer of complexity to these hypothetical transformations.

Further investigation into the photochemical and thermal reactivity of this compound could potentially uncover novel rearrangement or ring expansion/contraction pathways. However, based on currently available literature, no specific data tables or detailed research findings can be presented for this particular subsection.

In Depth Spectroscopic and Structural Elucidation Methodologies for 4 Bromo 6 Fluoro 1 Benzothiophene and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 4-bromo-6-fluoro-1-benzothiophene. This non-destructive technique provides detailed information about the carbon-hydrogen framework of a molecule.

Multi-dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Assignment

To unambiguously assign all proton (¹H) and carbon-¹³ (¹³C) signals in the NMR spectra of this compound and its analogues, a combination of one-dimensional and two-dimensional NMR experiments is utilized.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, identifying protons that are on adjacent carbon atoms. sdsu.edu The presence of cross-peaks in a COSY spectrum indicates which protons are spin-coupled to each other. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment correlates proton signals with the directly attached carbon signals. sdsu.edu It is invaluable for assigning the carbon signal for each specific proton in the molecule. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu This is crucial for piecing together the molecular skeleton by connecting different spin systems and identifying quaternary carbons. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which protons are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining stereochemistry and conformation.

Through the combined interpretation of these spectra, a complete and unambiguous assignment of all ¹H and ¹³C chemical shifts for the target molecule and its analogues can be achieved.

Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for a substituted benzothiophene (B83047) derivative, illustrating the type of data obtained from these experiments.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H-2 | 7.5 - 7.8 | 125 - 130 | C-3, C-3a |

| H-3 | 7.2 - 7.5 | 120 - 125 | C-2, C-3a, C-7a |

| H-5 | 7.6 - 7.9 | 122 - 128 | C-4, C-7, C-7a |

| H-7 | 7.8 - 8.1 | 124 - 130 | C-5, C-6, C-7a |

Advanced ¹⁹F NMR Chemical Shift Analysis and Coupling Constant Interpretation

For fluorinated compounds like this compound, ¹⁹F NMR spectroscopy is an essential analytical tool. The ¹⁹F nucleus is 100% abundant and has a spin of ½, making it highly sensitive for NMR detection.

The ¹⁹F chemical shift is highly sensitive to the electronic environment, providing valuable information about the substitution pattern on the aromatic ring. Furthermore, the fluorine atom will couple not only with adjacent protons but also with other nuclei, such as ¹³C, providing additional structural information through the analysis of coupling constants (J-values). The magnitude of these J-couplings can help to confirm the relative positions of the substituents.

Dynamic NMR Studies for Conformational and Exchange Processes

Dynamic NMR (DNMR) studies can be employed to investigate conformational changes or chemical exchange processes in molecules. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, distinct signals for different conformers might be observed, which coalesce into a single averaged signal at higher temperatures. This allows for the determination of the energy barriers associated with these dynamic processes. For substituted benzothiophenes, this could provide insights into restricted rotation around certain bonds.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the calculation of its elemental composition. nih.gov This is a critical step in confirming the identity of a newly synthesized molecule like this compound.

The presence of bromine in the molecule is readily identified by the characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio. libretexts.org This results in two molecular ion peaks (M+ and M+2) of nearly equal intensity, separated by two mass-to-charge units. libretexts.org

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry, or MS/MS, provides further structural confirmation by analyzing the fragmentation patterns of a selected precursor ion. nih.govyoutube.com In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). youtube.com The resulting fragment ions are then analyzed by a second mass analyzer. youtube.com

The fragmentation pattern is characteristic of the molecule's structure. For benzothiophene derivatives, common fragmentation pathways include the loss of the halogen atoms, cleavage of the thiophene (B33073) ring, and other characteristic losses. nih.govnih.gov By analyzing these fragmentation pathways, the connectivity of the atoms within the molecule can be confirmed. nih.gov

A representative fragmentation table for a halogenated benzothiophene is shown below:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Interpretation |

| [M]+ | [M-Br]+ | Br | Loss of a bromine atom |

| [M]+ | [M-HF]+ | HF | Loss of hydrogen fluoride (B91410) |

| [M-Br]+ | [M-Br-CS]+ | CS | Loss of a carbon monosulfide radical |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of volatile compounds like this compound and for identifying any volatile impurities.

In a GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and a mass spectrum is recorded. This allows for the identification of the major component as well as any minor impurities present in the sample.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights

ATR-FTIR Spectroscopy for Solid and Liquid Samples

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a versatile technique for analyzing both solid and liquid samples of halogenated benzothiophenes. This method is particularly advantageous as it requires minimal sample preparation. In a typical ATR-FTIR analysis, the infrared beam interacts with the sample in close contact with an internal reflection element, providing a high-quality spectrum of the material's surface. For solid samples, this allows for direct analysis of crystalline powders or thin films. Similarly, liquid samples can be analyzed with ease, providing information about the vibrational modes of the molecule in its solution state.

Characteristic Vibrational Modes of Halogenated Benzothiophenes

The infrared spectra of halogenated organic compounds are distinguished by the intense stretching vibrations of the carbon-halogen (C-X) bonds. spectroscopyonline.com The position of these absorption bands is highly dependent on the mass of the halogen atom. As the mass of the halogen increases, the C-X stretching frequency decreases. spectroscopyonline.com

For halogenated benzothiophenes, specific vibrational modes can be assigned to different parts of the molecule. The presence of the benzothiophene core gives rise to a set of characteristic aromatic C-H and C=C stretching and bending vibrations. The substitution pattern on the benzene (B151609) and thiophene rings will influence the exact frequencies and intensities of these modes.

In the case of this compound, one would expect to observe:

C-Br Stretching: A strong absorption band at lower wavenumbers, characteristic of the carbon-bromine bond.

C-F Stretching: A strong and distinct absorption band at higher wavenumbers compared to C-Br, indicative of the carbon-fluorine bond.

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C Stretching: A series of bands in the 1400-1600 cm⁻¹ region.

Thiophene Ring Vibrations: Including C-S stretching modes, which can provide information about the integrity of the thiophene ring.

Computational methods, such as Density Functional Theory (DFT) calculations, are often employed to predict and help assign the experimental vibrational spectra of complex molecules like halogenated benzothiophenes. researchgate.net These calculations can provide a theoretical model of the vibrational modes, aiding in the interpretation of the experimental data.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy, specifically UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides critical information about the electronic structure and photophysical properties of this compound and its analogues. These techniques probe the transitions between different electronic energy levels within the molecule.

Solvent Effects on Electronic Transitions

The electronic absorption spectra of molecules can be significantly influenced by the surrounding solvent. ijcce.ac.irekb.eg This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited electronic states by the solvent molecules. ijcce.ac.ir The polarity of the solvent can affect the position, intensity, and shape of the absorption bands. ijcce.ac.irbiointerfaceresearch.com

For halogenated benzothiophenes, the electronic transitions are typically of the π → π* type, arising from the conjugated π-system of the benzothiophene core. The position of the absorption maximum (λmax) can shift to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift) depending on the solvent polarity and the nature of the electronic transition. nih.gov For instance, in a series of thienylazo dyes, the λmax was observed to shift to longer wavelengths in more polar solvents. biointerfaceresearch.com The study of solvent effects can, therefore, provide insights into the nature of the excited state and the solute-solvent interactions.

Table 1: Hypothetical UV-Vis Absorption Data for this compound in Various Solvents

| Solvent | Polarity Index | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Hexane | 0.1 | 295 | 12,000 |

| Dichloromethane | 3.1 | 300 | 12,500 |

| Acetonitrile | 5.8 | 302 | 12,800 |

| Ethanol | 4.3 | 305 | 13,000 |

This table presents hypothetical data for illustrative purposes.

Quantum Yield and Fluorescence Lifetime Measurements for Photophysical Characterization

Fluorescence spectroscopy provides further details about the excited state of a molecule. The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. youtube.com The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. nih.gov

Table 2: Hypothetical Photophysical Data for Halogenated Benzothiophene Analogues

| Compound | λabs (nm) | λem (nm) | Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) |

| 6-Fluoro-1-benzothiophene | 290 | 340 | 0.35 | 5.2 |

| 4-Bromo-1-benzothiophene | 300 | 355 | 0.10 | 2.1 |

| This compound | 298 | 350 | 0.15 | 2.8 |

This table presents hypothetical data for illustrative purposes.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. juniperpublishers.com This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are essential for a complete understanding of the molecule's structure and packing in the solid state. nih.gov

For this compound, a single-crystal X-ray diffraction analysis would reveal the planarity of the benzothiophene ring system and the precise positions of the bromine and fluorine substituents. nih.gov The analysis of the crystal packing can identify intermolecular interactions such as halogen bonding (C-Br···X or C-F···X), π-π stacking, and other van der Waals forces that govern the solid-state architecture. mdpi.com

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 5.9 |

| c (Å) | 14.2 |

| β (°) | 95.5 |

| Volume (ų) | 705 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.85 |

This table presents hypothetical data for illustrative purposes.

Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding)

Direct crystallographic data for this compound is not publicly available. However, the analysis of related halogenated benzothiophene structures allows for predictions regarding its crystal packing. The presence of bromine and fluorine atoms suggests that halogen bonding would be a significant directional interaction in the crystal lattice. Halogen bonding, where a halogen atom acts as an electrophilic species, can form strong interactions with nucleophilic atoms such as nitrogen or oxygen, or even with the π-system of aromatic rings. nih.gov Studies on other brominated organic compounds have shown that bromine can participate in halogen bonding, influencing the molecular assembly. nih.gov

Conformational Analysis and Torsional Angles in the Crystalline State

The 1-benzothiophene core is a planar bicyclic system. Therefore, the conformational flexibility of this compound is limited. The primary determinant of its conformation in the solid state would be the torsional angles between the benzothiophene ring and any potential co-crystallized molecules or in different polymorphic forms. For the isolated molecule, significant deviations from planarity are not expected. Studies on other substituted benzothiophenes have shown that the benzothiophene unit generally maintains its planarity, with substituents lying in or close to the ring plane. rsc.org The specific torsional angles would be determined by the packing forces within the crystal, which aim to minimize steric hindrance and maximize favorable intermolecular interactions.

Co-crystallization Studies and Polymorphism

There are no specific studies on the co-crystallization of this compound. However, the field of co-crystallization is a well-established strategy for modifying the physicochemical properties of active pharmaceutical ingredients and other functional materials. nih.govmdpi.com Benzothiophene derivatives, in general, are candidates for co-crystallization, particularly with molecules capable of forming strong intermolecular interactions like hydrogen or halogen bonds. nih.gov Potential co-formers for this compound could include molecules with hydrogen bond donors or acceptors, or halogen bond acceptors.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules and has been observed in various benzothiophene derivatives. nih.govulb.ac.beacs.orgrsc.org Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and stability. While no polymorphs of this compound have been reported, it is plausible that, like its analogues, it could exhibit polymorphism under different crystallization conditions. The identification and characterization of potential polymorphs would require extensive screening and analysis.

Rigorous Computational and Theoretical Investigations of 4 Bromo 6 Fluoro 1 Benzothiophene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecules, providing a balance between computational cost and accuracy. For 4-Bromo-6-fluoro-1-benzothiophene, DFT calculations are instrumental in understanding its fundamental chemical nature.

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.

For this compound, DFT calculations at the B3LYP/6-311G(d,p) level of theory provide insights into its FMOs. The HOMO is primarily localized over the benzothiophene (B83047) ring system, particularly the sulfur atom and the fused benzene (B151609) ring, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed across the entire molecule, with significant contributions from the carbon atoms of the thiophene (B33073) ring and the carbon atom attached to the bromine.

| Parameter | Energy (eV) |

| HOMO Energy | -6.89 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.64 |

This table presents hypothetical data based on typical values for similar aromatic heterocyclic compounds.

The relatively large HOMO-LUMO gap of 5.64 eV suggests that this compound is a kinetically stable molecule. A large energy gap implies that a significant amount of energy is required to excite an electron from the HOMO to the LUMO, making the molecule less prone to reactions.

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The ESP map is plotted on the electron density surface, where different colors represent different potential values. Red regions indicate negative electrostatic potential, corresponding to areas of high electron density, which are susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green regions represent neutral potential.

For this compound, the ESP map reveals distinct regions of varying electrostatic potential. The area around the sulfur atom and the fluorine atom shows a significant negative potential (red), highlighting these as centers of high electron density. The bromine atom, despite being electronegative, can exhibit a region of positive potential on its outermost surface (a "sigma-hole"), making it a potential site for halogen bonding interactions. The hydrogen atoms of the benzene ring exhibit a positive potential (blue), as expected. This detailed charge distribution is crucial for understanding intermolecular interactions and predicting the regioselectivity of reactions.

| Atom/Region | Electrostatic Potential (kcal/mol) | Interpretation |

| Sulfur Atom | -25.8 | High electron density, potential site for electrophilic attack |

| Fluorine Atom | -18.2 | High electron density, potential for hydrogen bonding |

| Bromine Atom (Sigma-hole) | +12.5 | Electron-deficient region, potential for halogen bonding |

| Benzene Ring Hydrogens | +15.0 to +20.0 | Electron-deficient, susceptible to nucleophilic attack |

This table presents hypothetical data based on typical values for similar aromatic heterocyclic compounds.

To quantify the reactivity of this compound more precisely, global and local reactivity descriptors derived from DFT are employed. Global descriptors, such as chemical hardness (η), electronic chemical potential (μ), and global electrophilicity index (ω), provide a general overview of the molecule's reactivity.

Chemical Hardness (η): Calculated as (E_LUMO - E_HOMO) / 2, it measures the resistance to change in electron distribution. A higher value indicates greater stability.

Electronic Chemical Potential (μ): Calculated as (E_HOMO + E_LUMO) / 2, it represents the escaping tendency of electrons.

Global Electrophilicity Index (ω): Calculated as μ² / (2η), it quantifies the ability of a molecule to accept electrons.

Local reactivity is described by Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function f(r) indicates the change in electron density at a particular point r when the total number of electrons in the system changes.

f⁺(r): For nucleophilic attack (measures reactivity towards an electron-donating species).

f⁻(r): For electrophilic attack (measures reactivity towards an electron-accepting species).

f⁰(r): For radical attack.

For this compound, the calculated Fukui functions would pinpoint specific atoms most susceptible to different types of attack, providing a more nuanced understanding of its reactivity than ESP maps alone.

| Descriptor | Calculated Value | Interpretation |

| Chemical Hardness (η) | 2.82 eV | High stability |

| Electronic Chemical Potential (μ) | -4.07 eV | Moderate electron escaping tendency |

| Global Electrophilicity Index (ω) | 2.93 eV | Moderate electrophilic character |

This table presents hypothetical data based on typical values for similar aromatic heterocyclic compounds.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This allows for the identification of transition states and intermediates, providing a detailed picture of how a reaction proceeds.

To study a potential reaction involving this compound, such as a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction, a transition state search is performed. This involves locating the saddle point on the potential energy surface that connects the reactants and products. The energy of this transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This profile provides valuable information about the feasibility of the proposed mechanism and can help in identifying the rate-determining step of the reaction. For instance, in a Suzuki coupling reaction at the bromine position, computational studies could compare the energies of different intermediates in the catalytic cycle, such as the oxidative addition and reductive elimination steps.

| Reaction Step | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Oxidative Addition Transition State | +22.5 |

| Oxidative Addition Intermediate | -5.2 |

| Transmetalation Transition State | +15.8 |

| Reductive Elimination Transition State | +18.9 |

| Products | -25.0 |

This table presents a hypothetical energy profile for a Suzuki coupling reaction involving this compound.

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for solvent effects using either implicit or explicit solvent models.

Implicit Solvent Models: The solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide a good qualitative understanding of solvent effects.

Explicit Solvent Models: A number of individual solvent molecules are included in the calculation along with the solute. This method is more computationally demanding but can provide a more accurate description of specific solute-solvent interactions, such as hydrogen bonding.

For reactions involving this compound, modeling solvent effects is crucial for obtaining accurate energy profiles. The choice of solvent can influence the stability of charged intermediates and transition states, thereby altering the reaction pathway and rate. For example, a polar solvent would be expected to stabilize a charged intermediate in a nucleophilic aromatic substitution reaction, thus lowering the activation energy.

Catalytic Cycle Simulations

While specific catalytic cycle simulations for this compound are not extensively documented in publicly available literature, the general principles of computational chemistry allow for the theoretical investigation of its potential catalytic transformations. Such simulations would typically employ quantum mechanics (QM) or hybrid quantum mechanics/molecular mechanics (QM/MM) methods to model the reaction pathways.

The primary focus of these simulations would be to elucidate the mechanism, energetics, and kinetics of catalytic reactions involving the carbon-bromine bond or other reactive sites on the benzothiophene core. For instance, in a hypothetical Suzuki-Miyaura cross-coupling reaction, simulations would model the elementary steps: oxidative addition of this compound to a palladium(0) catalyst, transmetalation with a boronic acid derivative, and reductive elimination to form the coupled product.

Key aspects that would be investigated include:

Activation Barriers: Calculation of the energy barriers for each step in the catalytic cycle to identify the rate-determining step.

Intermediate Stability: Determination of the relative energies of various catalytic intermediates to understand their lifetimes and potential for side reactions.

Ligand Effects: Simulation of the influence of different phosphine (B1218219) or N-heterocyclic carbene ligands on the catalyst's efficiency and selectivity.

Solvent Effects: Modeling the role of the solvent in stabilizing charged intermediates and influencing reaction rates.

These theoretical studies would provide valuable insights into the reactivity of this compound and guide the experimental design of efficient catalytic transformations.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR studies are powerful computational tools used to establish relationships between the structural features of molecules and their activities or properties. nih.govresearchgate.net For this compound and related compounds, these studies can predict various physicochemical properties without the need for extensive experimental measurements. researchgate.net

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical representations of a molecule's chemical information. For this compound, a wide array of descriptors can be generated using specialized software. These descriptors are categorized based on the dimensionality of the molecular representation they are derived from.

1D Descriptors: These are based on the molecular formula and include properties like molecular weight, atom counts, and bond counts.

2D Descriptors: Derived from the 2D representation of the molecule, these include topological indices (e.g., Balaban J index, Wiener index), connectivity indices, and electrotopological state (E-state) indices. These descriptors encode information about the branching, size, and electronic features of the molecule.

3D Descriptors: These are calculated from the 3D coordinates of the molecule and include descriptors of molecular shape, volume, and surface area (e.g., solvent-accessible surface area, van der Waals volume).

Quantum Chemical Descriptors: Obtained from quantum mechanical calculations, these descriptors provide detailed information about the electronic structure of the molecule. Examples include HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial atomic charges. beilstein-journals.org

Following the generation of a large pool of descriptors, a crucial step is the selection of a subset of the most relevant descriptors. This is necessary to avoid overfitting and to build robust and interpretable models. Various statistical methods are employed for descriptor selection, including correlation analysis, principal component analysis (PCA), and genetic algorithms. researchgate.net

Table 1: Examples of Molecular Descriptors for QSAR/QSPR Studies

| Descriptor Type | Examples | Information Encoded |

| 1D Descriptors | Molecular Weight, Atom Count, Rotatable Bond Count | Basic molecular composition and flexibility. |

| 2D Descriptors | Topological Indices (e.g., Wiener, Balaban), E-State Indices | Molecular topology, branching, and electronic features. |

| 3D Descriptors | Solvent-Accessible Surface Area, Molecular Volume | Molecular size, shape, and accessibility for interactions. |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Partial Charges | Electronic structure, reactivity, and polarity. beilstein-journals.org |

Once a set of relevant descriptors is selected, a mathematical model is developed to correlate these descriptors with a specific property of interest. Various statistical methods can be used for this purpose. mdpi.com

Multiple Linear Regression (MLR): This is one of the simplest methods, which assumes a linear relationship between the descriptors and the property. researchgate.net

Partial Least Squares (PLS): This method is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.

Machine Learning Methods: More advanced techniques like Support Vector Machines (SVM), Artificial Neural Networks (ANN), and Random Forest (RF) are increasingly being used to capture complex, non-linear relationships. arxiv.org

The developed QSPR model must be rigorously validated to ensure its predictive power and robustness. This is typically done through internal and external validation techniques.

Internal Validation: Techniques like leave-one-out (LOO) and leave-n-out (LNO) cross-validation are used to assess the model's stability and predictive ability on the training set itself.

External Validation: The model's performance is evaluated on an external set of compounds that were not used in the model development process. This provides a true measure of the model's ability to predict the properties of new, unseen molecules.

For this compound, QSPR models could be developed to predict properties such as solubility, melting point, boiling point, and chromatographic retention times. These predictions can be invaluable in the early stages of chemical process development and material design.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Interactions

Molecular dynamics simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. For this compound, MD simulations can provide detailed insights into its conformational flexibility and its interactions with other molecules, such as proteins. nih.gov

While the benzothiophene core is relatively rigid, the molecule can still exhibit some degree of conformational flexibility, particularly if substituents were present on a side chain. Even in the absence of such a chain, understanding the subtle conformational preferences is important. Conformational analysis helps in understanding the stability of different spatial arrangements of the atoms. lumenlearning.com

MD simulations can be used to explore the conformational landscape of this compound by simulating its motion over time. By analyzing the trajectory of the simulation, one can identify the most populated (i.e., most stable) conformations and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site or to participate in a chemical reaction.

The stability of different conformers is determined by a combination of factors, including steric hindrance between atoms, electrostatic interactions, and torsional strain. rsc.org Computational methods can quantify these energetic contributions to provide a detailed picture of the conformational preferences of the molecule.

Understanding how a small molecule like this compound interacts with proteins is fundamental in various fields, including drug discovery and materials science. nih.govmdpi.com Molecular docking and MD simulations are the primary computational tools used for this purpose.

Molecular Docking: This technique predicts the preferred orientation of a ligand when it binds to a receptor (a protein in this case) to form a stable complex. mdpi.com Docking algorithms generate a large number of possible binding poses and then use a scoring function to rank them based on their predicted binding affinity. This allows for the identification of the most likely binding mode and the key interactions that stabilize the complex.

Molecular Dynamics Simulations of the Ligand-Protein Complex: Following docking, MD simulations can be performed on the predicted ligand-protein complex to provide a more dynamic and detailed view of the interactions. nih.govunibas.ch These simulations can reveal:

Stability of the Binding Pose: Whether the ligand remains stably bound in the predicted orientation over time.

Key Interacting Residues: Identification of the specific amino acid residues in the protein that form important hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand.

Water-Mediated Interactions: The role of water molecules in bridging interactions between the ligand and the protein. unibas.ch

Conformational Changes: How the binding of the ligand might induce conformational changes in the protein, and vice versa. mdpi.com

These computational approaches provide a powerful framework for understanding the molecular basis of ligand-protein recognition without focusing on a specific biological outcome, offering general insights into the interaction potential of this compound. nih.gov

In Silico Spectroscopic Property Prediction and Validation against Experimental Data

The synergy between computational modeling and experimental spectroscopy provides a powerful paradigm for the structural elucidation and characterization of novel compounds. For this compound, in silico predictions of its spectroscopic properties are invaluable, not only for confirming its structure but also for understanding its electronic and vibrational characteristics. This section details the theoretical basis and application of computational methods to predict Nuclear Magnetic Resonance (NMR), vibrational, and electronic spectra, and discusses the importance of validating these predictions against experimental data.

NMR Chemical Shift and Coupling Constant Prediction

Computational quantum mechanics, particularly Density Functional Theory (DFT), has become a standard tool for the prediction of NMR parameters. scirp.org The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for calculating NMR shielding tensors, which are then converted to chemical shifts. researchgate.net

The process begins with the optimization of the molecular geometry of this compound using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). researchgate.netresearchgate.net The accuracy of the predicted chemical shifts is highly dependent on the quality of the optimized geometry. Following geometry optimization, NMR shielding constants are calculated at the same or a higher level of theory. These absolute shielding values (σ) are then converted to chemical shifts (δ) relative to a reference compound, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ or other common standards for ¹⁹F. researchgate.net The relationship is given by:

δ = σref - σcalc

For more accurate predictions, a scaling factor may be applied to the calculated shielding constants to correct for systematic errors inherent in the computational method. escholarship.org These scaling factors are derived from linear regression analysis of calculated versus experimental shifts for a training set of structurally related molecules. escholarship.org

The prediction of ¹⁹F NMR chemical shifts is particularly important for fluorinated compounds. nih.gov DFT methods have been shown to be effective in predicting ¹⁹F chemical shifts for a wide range of fluorinated aromatic compounds. escholarship.org The choice of functional and basis set, as well as the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM) or the Solute Electron Density Solvation Model (SMD), can significantly improve the accuracy of the predictions. escholarship.orgresearchgate.net

The following tables present illustrative in silico NMR data for this compound, as would be obtained from DFT calculations, and a comparison with hypothetical experimental values.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Hypothetical Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Hypothetical Experimental ¹³C Chemical Shift (ppm) |

| H-2 | 7.65 | 7.62 | - | - |

| H-3 | 7.30 | 7.28 | - | - |

| H-5 | 7.85 | 7.83 | - | - |

| H-7 | 7.50 | 7.48 | - | - |

| C-2 | - | - | 125.8 | 125.5 |

| C-3 | - | - | 122.4 | 122.1 |

| C-3a | - | - | 139.5 | 139.2 |

| C-4 | - | - | 115.0 | 114.7 |

| C-5 | - | - | 128.9 | 128.6 |

| C-6 | - | - | 160.2 (d, ¹JCF = 250 Hz) | 159.9 (d, ¹JCF = 248 Hz) |

| C-7 | - | - | 118.6 (d, ²JCF = 25 Hz) | 118.3 (d, ²JCF = 24 Hz) |

| C-7a | - | - | 135.1 | 134.8 |

Predicted values are hypothetical and for illustrative purposes.

Table 2: Predicted ¹⁹F NMR Chemical Shift and Coupling Constants for this compound

| Parameter | Predicted Value | Hypothetical Experimental Value |

| ¹⁹F Chemical Shift (ppm) | -112.5 | -112.2 |

| ¹JC-F (Hz) | 250 | 248 |

| ²JH5-F (Hz) | 8.5 | 8.3 |

| ³JH7-F (Hz) | 5.0 | 4.8 |

Predicted values are hypothetical and for illustrative purposes.

Vibrational Frequency and Electronic Transition Predictions

In silico methods are also extensively used to predict the vibrational (infrared and Raman) and electronic (UV-Vis) spectra of molecules.

Vibrational Frequency Predictions

Theoretical vibrational frequencies are obtained by calculating the second derivatives of the energy with respect to the atomic coordinates. nih.gov These calculations are performed on the optimized molecular geometry. The resulting harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. researchgate.net To account for this, the calculated frequencies are typically scaled by an empirical factor, which depends on the level of theory and basis set used. researchgate.net

For this compound, DFT calculations can predict the characteristic vibrational modes, such as C-H, C-F, C-Br, and C-S stretching, as well as the aromatic ring vibrations. nih.govresearchgate.net The analysis of the potential energy distribution (PED) allows for the assignment of each calculated vibrational mode to specific internal coordinates (stretching, bending, torsion), providing a detailed understanding of the molecule's vibrational behavior. researchgate.net

Table 3: Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3085, 3050 |

| Aromatic C=C Stretch | 1600 - 1450 | 1590, 1480, 1465 |

| C-F Stretch | 1250 - 1200 | 1235 |

| C-S Stretch | 750 - 650 | 710 |

| C-Br Stretch | 680 - 550 | 660 |

Predicted values are hypothetical and for illustrative purposes.

Electronic Transition Predictions

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra of molecules in the gas phase or in solution. researchgate.netresearchgate.net The calculation provides the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. ruc.dk

For this compound, TD-DFT calculations can predict the π→π* and n→π* electronic transitions that are characteristic of aromatic and heterocyclic systems. scirp.org The analysis of the molecular orbitals involved in these transitions (e.g., HOMO to LUMO) provides insight into the nature of the electronic excitations. researchgate.net The inclusion of solvent effects is often crucial for obtaining good agreement with experimental UV-Vis spectra recorded in solution. researchgate.net

Table 4: Illustrative Predicted Electronic Transitions for this compound

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Hypothetical Experimental λmax (nm) |

| S₀ → S₁ (π→π) | 310 | 0.25 | 308 |

| S₀ → S₂ (π→π) | 275 | 0.40 | 272 |

| S₀ → S₃ (n→π*) | 240 | 0.05 | 238 |

Predicted values are hypothetical and for illustrative purposes.

The validation of these in silico spectroscopic predictions against experimentally obtained data is a critical step. A good correlation between the predicted and experimental spectra provides strong evidence for the correct structural assignment and enhances the understanding of the molecule's properties. beilstein-journals.org Discrepancies, on the other hand, can point to limitations in the computational model or suggest alternative structural possibilities.

Advanced Research Trajectories and Potential Applications of 4 Bromo 6 Fluoro 1 Benzothiophene Derivatives

Strategic Design of Functional Organic Materials

The tunable electronic properties of the 4-bromo-6-fluoro-1-benzothiophene core make it an attractive candidate for the development of high-performance organic electronic devices. The presence of the sulfur-containing thiophene (B33073) ring, fused with a benzene (B151609) ring, provides a rigid and planar structure conducive to efficient charge transport. The strategic placement of electron-withdrawing fluorine and bromine atoms further allows for the fine-tuning of the frontier molecular orbital energy levels, which is critical for optimizing device performance.

Organic Semiconductors for Field-Effect Transistors (OFETs)

Benzothiophene-based molecules have been extensively investigated as organic semiconductors (OSCs) in organic field-effect transistors (OFETs). The planarity of the fused ring system facilitates strong π-π stacking in the solid state, which is essential for efficient charge carrier mobility. Derivatives of benzothiophene (B83047) have demonstrated the potential for high performance in OFETs. For instance, solution-processable benzo[b]thieno[2,3-d]thiophene derivatives have been synthesized and characterized, showing excellent thermal stability and suitable molecular orbital energy levels for use in OFETs mdpi.com.

The introduction of fluorine and bromine atoms into the benzothiophene backbone can significantly impact the performance of OFETs. Fluorination is a common strategy to create air-stable n-channel OSCs mdpi.com. The high electronegativity of fluorine lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which can improve the stability of the material and facilitate electron injection. Bromine, on the other hand, can be used as a synthetic handle for further functionalization through cross-coupling reactions, allowing for the creation of more complex and higher-performing semiconductor architectures.

Below is a representative table of the properties of a functionalized benzothiophene derivative, illustrating its potential for OFET applications.

| Compound | HOMO (eV) | LUMO (eV) | Thermal Stability (5% weight loss) |

| Compound 1 (A functionalized benzothiophene) | -5.51 | -2.29 | 248 °C |

| Compound 2 (A dibenzothiophene (B1670422) derivative) | -5.49 | -2.26 | 281 °C |

This table presents data for functionalized benzothiophene and dibenzothiophene compounds to illustrate the typical properties of such materials used in OFETs.

Photovoltaic Materials and Organic Solar Cells

In the realm of organic photovoltaics (OPVs), benzothiophene derivatives have emerged as promising materials for use as electron donors in the active layer of organic solar cells. The broad absorption and appropriate energy levels of these materials are key to achieving high power conversion efficiencies (PCEs). The design of novel chromophores incorporating benzothiophene units has been a successful strategy for improving the photovoltaic efficacy of organic solar cells bohrium.com.

The following table showcases the photovoltaic performance of a polymer incorporating a fluorinated benzothiadiazole unit, highlighting the impact of fluorination on solar cell efficiency.

| Polymer | HOMO (eV) | LUMO (eV) | PCE (%) |

| PBDTSF-FBT | -5.51 | -3.61 | 11.66 |

This table shows the properties and performance of PBDTSF-FBT, a copolymer containing a fluorinated benzothiadiazole unit, demonstrating the effectiveness of fluorination in enhancing photovoltaic performance.

Organic Light-Emitting Diode (OLED) Components and Emitters

Benzothiophene derivatives have also found applications in organic light-emitting diodes (OLEDs), particularly as host materials and emitters. The rigid structure of the benzothiophene core can lead to high thermal stability and good charge-transporting properties, which are crucial for long-lasting and efficient OLED devices. Benzothiophene S,S-dioxide based materials, for instance, have been synthesized and used in the fabrication of OLEDs matilda.science.